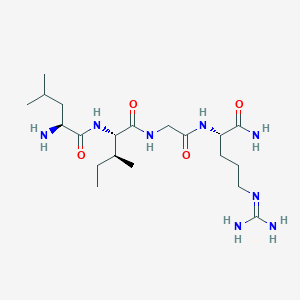
L-Argininamide, L-leucyl-L-isoleucylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Argininamide, L-leucyl-L-isoleucylglycyl- is a synthetic peptide compound with the molecular formula C20H40N8O4 and a molecular weight of 456.58 g/mol This compound is composed of amino acids, including arginine, leucine, isoleucine, and glycine, linked together in a specific sequence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Argininamide, L-leucyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (isoleucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for leucine and arginine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of L-Argininamide, L-leucyl-L-isoleucylglycyl- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Argininamide, L-leucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide, which has biological significance.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products Formed
Oxidation: Nitric oxide and modified peptides.
Reduction: Reduced peptides with altered functional groups.
Substitution: Peptide analogs with different amino acid sequences.
Scientific Research Applications
L-Argininamide, L-leucyl-L-isoleucylglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system and in wound healing.
Industry: Utilized in the development of new materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Argininamide, L-leucyl-L-isoleucylglycyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors and enzymes, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to nitric oxide production, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
L-Arginine: A precursor to nitric oxide with similar biological functions.
L-Leucine: An essential amino acid involved in protein synthesis.
L-Isoleucine: An essential amino acid with roles in metabolism and immune function.
Glycine: The simplest amino acid, involved in various metabolic processes.
Properties
CAS No. |
174158-02-2 |
|---|---|
Molecular Formula |
C20H40N8O4 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(2S,3S)-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C20H40N8O4/c1-5-12(4)16(28-18(31)13(21)9-11(2)3)19(32)26-10-15(29)27-14(17(22)30)7-6-8-25-20(23)24/h11-14,16H,5-10,21H2,1-4H3,(H2,22,30)(H,26,32)(H,27,29)(H,28,31)(H4,23,24,25)/t12-,13-,14-,16-/m0/s1 |
InChI Key |
HAVUZXLKHMBQNU-YXWQFLTLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



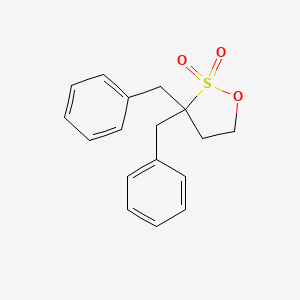
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
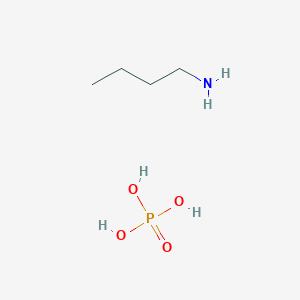

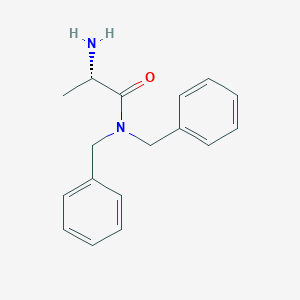
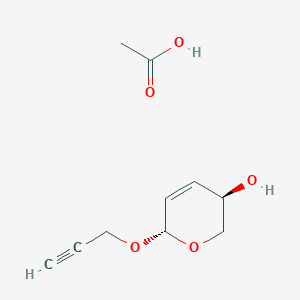
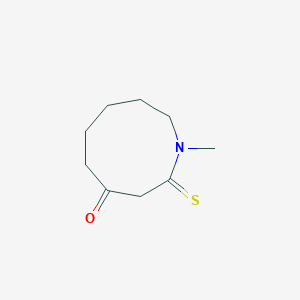
![3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-](/img/structure/B14255690.png)
![[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane](/img/structure/B14255697.png)
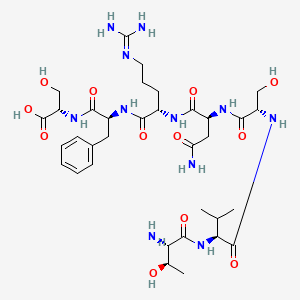

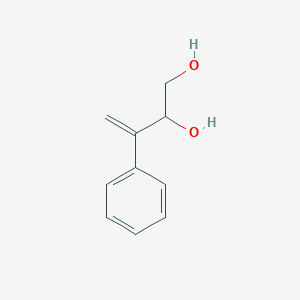
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide](/img/structure/B14255717.png)
